3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride
Description
3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
3-methyl-2-pyridin-4-ylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(2)9(10(12)13)8-3-5-11-6-4-8;/h3-7,9H,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXHTCLLESHAII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=NC=C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride typically involves the reaction of 3-methyl-2-(pyridin-4-yl)butanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(pyridin-3-yl)butanoic acid hydrochloride
- 4-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride
- 3-Methyl-2-(pyridin-4-yl)propanoic acid hydrochloride
Uniqueness
3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridine ring and butanoic acid moiety make it a versatile compound in various research and industrial applications .
Biological Activity
3-Methyl-2-(pyridin-4-yl)butanoic acid hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring attached to a butanoic acid backbone. Its molecular formula is with a molecular weight of approximately 208.26 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability in biological systems.
Research indicates that this compound exhibits biological activity primarily through modulation of various biochemical pathways:
- Neuroprotective Effects : Studies suggest that this compound may exert neuroprotective effects by inhibiting neuronal apoptosis and promoting survival pathways in neurodegenerative models.
- Antimicrobial Activity : Preliminary investigations have shown that derivatives of this compound possess antimicrobial properties against various bacterial strains, indicating potential for development as an antibacterial agent.
- Anti-inflammatory Properties : The compound may also play a role in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
In Vivo Studies
In vivo studies further corroborated the findings from in vitro experiments:
- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.
- Anti-inflammatory Effects : In models of acute inflammation, treatment with the compound led to significant reductions in edema and inflammatory markers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
